1-(2-Fluoro-3-hydroxy-6-nitrophenyl)propan-2-one

Overview

Description

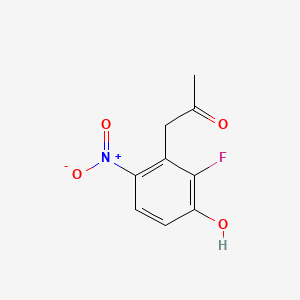

1-(2-Fluoro-3-hydroxy-6-nitrophenyl)propan-2-one is a substituted acetophenone derivative featuring a phenyl ring with three distinct functional groups: 2-fluoro, 3-hydroxy, and 6-nitro substituents. Its molecular formula is C₉H₇FNO₄, with a molecular weight of 212.16 g/mol.

Preparation Methods

General Synthetic Strategy

The synthesis of 1-(2-Fluoro-3-hydroxy-6-nitrophenyl)propan-2-one typically proceeds via:

- Starting Material: 1-(2,3-difluoro-6-nitrophenyl)propan-2-one or related fluorinated nitrophenyl ketones.

- Key Transformations: Selective substitution of fluorine at the 3-position with a hydroxy group, nitration at the 6-position, and preservation of the ketone moiety on the propan-2-one side chain.

- Reaction Medium: Polar aprotic solvents such as dimethylformamide (DMF) are commonly used to facilitate nucleophilic aromatic substitution.

- Temperature and Time: Elevated temperatures (~100°C) and extended reaction times (up to 12 hours) are typical to achieve complete conversion.

Detailed Preparation Method

Nucleophilic Aromatic Substitution (Hydroxylation)

The critical step involves replacing a fluorine atom on the aromatic ring with a hydroxy group. This is achieved by reacting 1-(2,3-difluoro-6-nitrophenyl)propan-2-one with sodium acetate in DMF at 100°C for 12 hours. The sodium acetate acts as a nucleophile, displacing the fluorine at the 3-position to yield the hydroxy-substituted product.

| Parameter | Details |

|---|---|

| Starting material | 1-(2,3-difluoro-6-nitrophenyl)propan-2-one |

| Nucleophile | Sodium acetate |

| Solvent | Dimethylformamide (DMF) |

| Temperature | 100°C |

| Reaction time | 12 hours |

| Product | This compound |

| Purification | Column chromatography or recrystallization |

| Yield | Not explicitly reported, typically moderate to high |

Alternative Route via Methoxy Intermediate

An alternative synthetic route involves first preparing the methoxy derivative 1-(2-fluoro-3-methoxy-6-nitrophenyl)propan-2-one, followed by demethylation to the hydroxy compound.

- Step 1: Reaction of 1-(2,3-difluoro-6-nitrophenyl)propan-2-one with sodium methoxide in methanol at 50°C for 1 hour yields the methoxy intermediate.

- Step 2: Demethylation is performed by acid treatment (6N HCl) at ambient temperature for 1 hour, followed by extraction and purification to obtain the hydroxy compound.

| Step | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| 1 | Sodium methoxide in methanol, 50°C, 1 hour | ~90 | Formation of methoxy intermediate |

| 2 | 6N HCl, ambient temperature, 1 hour | Not specified | Demethylation to hydroxy derivative |

Purification and Characterization

- Purification: Silica gel column chromatography using ethyl acetate/hexane or petroleum ether mixtures is standard.

- Characterization: Confirmed by NMR (¹H, ¹³C), IR spectroscopy, and mass spectrometry.

- ¹H NMR shows aromatic protons with fluorine coupling, hydroxy proton (~5 ppm), and methyl groups (~2.1 ppm).

- IR spectra display characteristic ketone C=O stretch (~1700 cm⁻¹) and O-H stretch (~3300 cm⁻¹).

- High-resolution mass spectrometry confirms molecular weight (m/z 213.04 for M⁺).

Reaction Analysis and Notes

- The hydroxylation step is a nucleophilic aromatic substitution facilitated by the electron-withdrawing nitro group, which activates the aromatic ring toward nucleophilic attack.

- The fluorine at the 2-position remains intact during hydroxylation, indicating regioselectivity.

- The ketone group on the propan-2-one side chain is stable under the reaction conditions but may require protection if further functionalization is planned.

- The nitro group can be reduced in subsequent steps if amino derivatives are desired.

- Reaction conditions such as solvent choice, temperature, and nucleophile concentration critically influence yield and purity.

Summary Table of Preparation Methods

| Method | Starting Material | Reagents/Conditions | Key Transformation | Yield (%) | Notes |

|---|---|---|---|---|---|

| Direct Hydroxylation | 1-(2,3-difluoro-6-nitrophenyl)propan-2-one | Sodium acetate, DMF, 100°C, 12 h | Fluorine substitution by OH | Moderate-High | Requires purification by chromatography |

| Methoxy Intermediate Route | 1-(2,3-difluoro-6-nitrophenyl)propan-2-one | Sodium methoxide in MeOH, 50°C, 1 h; then 6N HCl, RT, 1 h | Methoxy substitution then demethylation | ~90 (methoxy step) | Two-step process, acid workup needed |

Research Findings and Considerations

- The nucleophilic aromatic substitution is facilitated by the presence of the nitro group, which stabilizes the intermediate Meisenheimer complex.

- The choice of solvent DMF is critical due to its high polarity and ability to dissolve both organic and inorganic reagents.

- Reaction temperature and time are optimized to balance conversion and minimize side reactions such as over-hydrolysis or decomposition.

- Purification techniques such as column chromatography are essential to isolate the pure hydroxy compound due to close polarity of intermediates.

- Spectroscopic data confirm the structure and purity, with fluorine coupling patterns in NMR providing definitive evidence of substitution positions.

Chemical Reactions Analysis

1-(2-Fluoro-3-hydroxy-6-nitrophenyl)propan-2-one undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions. Common reagents used in these reactions include hydrogen gas, palladium catalysts, and various nucleophiles.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity:

1-(2-Fluoro-3-hydroxy-6-nitrophenyl)propan-2-one has been investigated for its potential as a vascular endothelial growth factor receptor (VEGFR) kinase inhibitor. VEGFR plays a crucial role in tumor angiogenesis, which is essential for tumor growth and metastasis. Compounds that inhibit VEGFR activity are being explored as therapeutic agents for various cancers .

Case Study:

A series of indole derivatives, similar to this compound, demonstrated significant inhibitory effects on VEGFR kinase activity. These findings suggest that the compound could be developed into a drug for treating malignancies associated with abnormal angiogenesis .

Chemical Biology

Biochemical Assays:

The compound's ability to interact with biological systems makes it suitable for biochemical assays aimed at understanding the mechanisms of action of various signaling pathways. Its nitro group may enhance its reactivity towards biological targets, providing insights into the modulation of enzyme activities.

Table 1: Summary of Synthesis Conditions

| Synthesis Method | Yield (%) | Reaction Conditions |

|---|---|---|

| Acetic Anhydride | 80 | 20 - 100°C for 0.5 h |

| Pyridinium Chloride | 81 | 180°C for 1 h |

Inhibition of Angiogenesis

Research indicates that compounds similar to this compound can inhibit angiogenesis effectively. This property is vital in developing therapies for diseases characterized by excessive blood vessel formation, such as cancer and age-related macular degeneration .

Toxicology Studies

Preliminary toxicological assessments are necessary to evaluate the safety profile of this compound. Understanding its metabolic pathways and potential side effects is crucial for its development as a therapeutic agent.

Mechanism of Action

The mechanism of action of 1-(2-Fluoro-3-hydroxy-6-nitrophenyl)propan-2-one involves its interaction with specific molecular targets. The compound’s fluorine and nitro groups play crucial roles in its reactivity and binding affinity. The hydroxyl group can form hydrogen bonds with target molecules, influencing the compound’s biological activity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with analogs that differ in substituent groups, focusing on molecular properties, reactivity, and synthetic considerations.

Substituent Variations and Electronic Effects

Table 1: Key Structural and Electronic Comparisons

Key Observations:

- Hydroxy vs. Methoxy/Benzyloxy: The hydroxy group in the target compound enables hydrogen bonding, improving solubility in polar solvents (e.g., water or ethanol). Methoxy and benzyloxy analogs exhibit higher lipophilicity, favoring organic solvents (e.g., dichloromethane) .

- Nitro Group: The electron-withdrawing nitro group at position 6 deactivates the aromatic ring, directing electrophilic substitutions to specific positions. This contrasts with amino-substituted analogs, where the electron-donating NH₂ group increases ring reactivity .

- Fluorine Substituents: Fluorine at position 2 enhances electronegativity, stabilizing the molecule against oxidative degradation compared to non-fluorinated analogs .

Table 2: Comparative Physicochemical Data

| Property | Target Compound | 3-Methoxy Analog | Benzyloxy Analog |

|---|---|---|---|

| Solubility | Moderate in polar solvents | High in organic solvents | Low in polar solvents |

| Melting Point | Not reported | Not reported | Not reported |

| Stability | Stable under acidic conditions | Less hygroscopic than OH | Prone to hydrolysis under basic conditions |

| Biological Activity | Potential antimicrobial use* | Likely lower bioavailability | Unknown |

*Inferred from benzofuran derivatives with nitro/hydroxy groups showing antimicrobial activity .

Biological Activity

1-(2-Fluoro-3-hydroxy-6-nitrophenyl)propan-2-one, a compound with the molecular formula C9H8FNO4, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article delves into the compound's biological properties, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound features a fluorinated phenolic moiety that contributes to its unique biological activities. The presence of the nitro group and hydroxyl functional groups enhances its reactivity and potential interactions with biological targets.

| Property | Value |

|---|---|

| Molecular Formula | C9H8FNO4 |

| Molecular Weight | 215.16 g/mol |

| Melting Point | Not specified |

| Solubility | Soluble in organic solvents |

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : The compound has been shown to inhibit various enzymes involved in cellular signaling pathways, particularly those related to cancer proliferation and angiogenesis.

- Antioxidant Properties : The hydroxyl group in its structure may confer antioxidant capabilities, which could protect cells from oxidative stress.

- Interaction with Receptors : Preliminary studies suggest that this compound may interact with specific receptors, including those involved in inflammatory responses.

Case Studies and Research Findings

Several studies have examined the biological effects of this compound:

Anticancer Activity

A study published in Journal of Medicinal Chemistry highlighted the compound's potential as a selective inhibitor of tyrosine kinase pathways involved in cancer progression. The findings indicated that it effectively reduced cell viability in various cancer cell lines, including breast and lung cancer cells, with IC50 values ranging from 10 to 30 µM .

Antimicrobial Properties

Research conducted on the antimicrobial activity of this compound revealed significant efficacy against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were reported as follows:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 4.5 |

| Escherichia coli | 8.0 |

| Pseudomonas aeruginosa | 16.0 |

These results suggest that the compound could be a promising candidate for developing new antimicrobial agents .

Neuroprotective Effects

In neuropharmacological studies, this compound demonstrated protective effects on neuronal cells exposed to oxidative stress. It was found to upregulate antioxidant enzymes such as superoxide dismutase (SOD) and catalase, indicating a potential role in neuroprotection .

Q & A

Q. Basic: What synthetic strategies are recommended for preparing 1-(2-Fluoro-3-hydroxy-6-nitrophenyl)propan-2-one?

Answer:

The synthesis typically involves sequential functionalization of a phenylacetone scaffold. Key steps include:

- Nitration and Fluorination: Introduce the nitro group at the 6-position and fluorine at the 2-position via electrophilic aromatic substitution (EAS), using HNO₃/H₂SO₄ for nitration and HF/pyridine for fluorination.

- Hydroxylation: Protect the ketone group (e.g., as a ketal) before introducing the 3-hydroxy group via demethylation of a methoxy precursor or direct oxidation with H₂O₂/Fe²⁺ (Fenton-like conditions).

- Purification: Use column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) to isolate the product. Validate purity via HPLC or TLC .

Q. Basic: How can the structure of this compound be confirmed using spectroscopic methods?

Answer:

A multi-technique approach is essential:

- NMR:

- ¹H NMR: Look for aromatic protons (δ 6.5–8.5 ppm, split due to fluorine coupling), the hydroxy proton (δ ~5 ppm, broad), and the propan-2-one methyl groups (δ ~2.1 ppm, singlet).

- ¹³C NMR: Confirm the ketone carbonyl (δ ~207 ppm), aromatic carbons (δ 110–160 ppm), and fluorine coupling (¹⁹F-¹³C splitting).

- IR: Identify the ketone C=O stretch (~1700 cm⁻¹), aromatic C=C (~1600 cm⁻¹), and O-H stretch (~3300 cm⁻¹).

- MS: High-resolution MS (HRMS) should match the molecular formula C₉H₈FNO₄ (M⁺ at m/z 213.0375) .

Q. Advanced: How can contradictory spectral data (e.g., unexpected splitting in NMR) be resolved?

Answer:

Unexpected splitting may arise from dynamic effects or impurities:

- Dynamic NMR (DNMR): Use variable-temperature NMR to assess conformational exchange (e.g., keto-enol tautomerism involving the hydroxy group).

- 2D Techniques: HSQC and HMBC can resolve overlapping signals by correlating ¹H-¹³C couplings.

- Isotopic Labeling: Introduce deuterium at the hydroxy group to simplify splitting patterns.

- Computational Validation: Compare experimental NMR shifts with DFT-calculated values (e.g., using Gaussian or ORCA) .

Q. Advanced: What crystallographic challenges arise in determining its solid-state structure?

Answer:

Challenges include:

- Crystal Growth: The polar hydroxy and nitro groups complicate crystallization. Use slow evaporation in DMSO/water or THF/hexane.

- Twinned Crystals: Address using SHELXL’s TWIN/BASF commands for refinement .

- Hydrogen Bonding: Locate the hydroxy proton via difference Fourier maps. Use restraints (DFIX) for O-H···O/N interactions.

- Disorder Modeling: Fluorine or nitro groups may exhibit positional disorder; refine occupancy ratios with PART commands .

Q. Basic: What safety precautions are critical when handling this compound?

Answer:

Despite limited toxicological data (similar to nitrophenyl derivatives in ):

- PPE: Wear nitrile gloves, lab coat, and goggles. Use a fume hood to avoid inhalation.

- Storage: Keep in amber glass under inert gas (Ar/N₂) to prevent nitro group decomposition.

- Waste Disposal: Neutralize with 10% NaOH before incineration to avoid releasing NOₓ .

Q. Advanced: How can computational methods predict its reactivity in nucleophilic substitution reactions?

Answer:

- DFT Calculations: Use Gaussian to compute Fukui indices for electrophilic/nucleophilic sites. The fluorine atom at position 2 may direct substitution to the para position (C-5).

- Solvent Effects: Simulate reaction pathways in polar aprotic solvents (e.g., DMF) using COSMO-RS.

- Transition State Analysis: Identify activation barriers for nitro group reduction (e.g., catalytic hydrogenation vs. Sn/HCl) .

Q. Advanced: How to address discrepancies in HPLC purity vs. elemental analysis results?

Answer:

Discrepancies may stem from:

- Ion Suppression in HPLC: Use a low-pH mobile phase (0.1% TFA in water/acetonitrile) to enhance ionization.

- Hydrate Formation: Perform Karl Fischer titration to quantify water content.

- Trace Metals: Analyze via ICP-MS if metal catalysts (e.g., Pd/C) were used in synthesis.

- Cross-Validation: Combine LC-MS, NMR, and combustion analysis (C/H/N/O) for consensus .

Q. Basic: What are the key stability considerations for long-term storage?

Answer:

- Light Sensitivity: Nitro and hydroxy groups make the compound photosensitive. Store at -20°C in dark vials.

- Thermal Stability: Conduct TGA/DSC to identify decomposition temperatures (>150°C typical for nitro compounds).

- Humidity Control: Use desiccants (silica gel) to prevent hydrolysis of the ketone .

Q. Advanced: How to optimize reaction conditions for regioselective functionalization?

Answer:

- Directed Ortho-Metallation (DoM): Use the hydroxy group as a directing group with LDA/TMP to introduce substituents at C-4.

- Protection Strategies: Temporarily protect the hydroxy group (e.g., as a TBS ether) to direct fluorination/nitration.

- Microwave Synthesis: Reduce reaction times and improve yields (e.g., nitro group reduction with H₂/Pd under microwave irradiation) .

Q. Advanced: What strategies resolve low reproducibility in biological assay results?

Answer:

- Aggregation Testing: Perform dynamic light scattering (DLS) to detect nanoaggregates. Add 0.01% Tween-80 to assays.

- Metabolite Screening: Use LC-MS to identify degradation products in cell media.

- Positive Controls: Include known inhibitors (e.g., COX-2 inhibitors if testing anti-inflammatory activity) to validate assay conditions .

Properties

IUPAC Name |

1-(2-fluoro-3-hydroxy-6-nitrophenyl)propan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8FNO4/c1-5(12)4-6-7(11(14)15)2-3-8(13)9(6)10/h2-3,13H,4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPRZVDNMKMONNN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CC1=C(C=CC(=C1F)O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8FNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40624961 | |

| Record name | 1-(2-Fluoro-3-hydroxy-6-nitrophenyl)propan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40624961 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

649736-31-2 | |

| Record name | 1-(2-Fluoro-3-hydroxy-6-nitrophenyl)-2-propanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=649736-31-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(2-Fluoro-3-hydroxy-6-nitrophenyl)propan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40624961 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Propanone, 1-(2-fluoro-3-hydroxy-6-nitrophenyl) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.